

Application Notes and Protocols: Immunohistochemistry Analysis of Tumors Treated with ErSO-TFPy

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Compound of Interest

Compound Name: ErSO-TFPy

Cat. No.: B15618925

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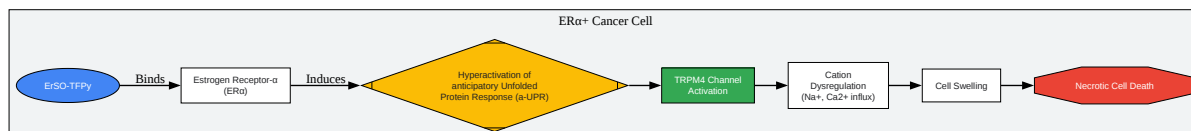
Introduction

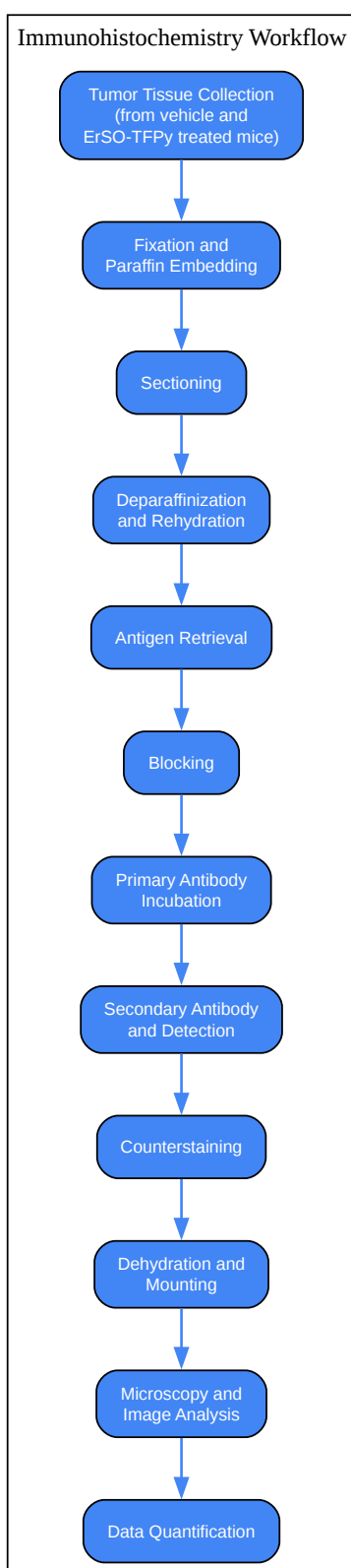
ErSO-TFPy is a novel small molecule demonstrating significant promise in the treatment of Estrogen Receptor-alpha positive (ER α +) breast cancer.[1][2] This compound induces rapid and near-complete tumor regression, even with a single dose, by selectively targeting and killing cancer cells.[1][3][4] The mechanism of action involves the hyperactivation of the anticipatory Unfolded Protein Response (α -UPR), a cellular stress pathway, leading to cation dysregulation, cell swelling, and ultimately, necrotic cell death.[1][5][6] Unlike traditional endocrine therapies that are often cytostatic, **ErSO-TFPy** is cytotoxic, potently killing ER α + breast cancer cells at nanomolar concentrations.[3][7] Its efficacy extends to tumor models with mutations in ER α that confer resistance to standard treatments.[6]

Immunohistochemistry (IHC) is a critical technique for evaluating the in-situ effects of **ErSO-TFPy** on tumors. It allows for the visualization and quantification of changes in protein expression and cellular composition within the tumor microenvironment following treatment. This document provides detailed protocols for the IHC analysis of key biomarkers to assess proliferation, apoptosis, and immune cell infiltration in **ErSO-TFPy**-treated tumors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ErSO-TFPy** and a general workflow for the immunohistochemical analysis of treated tumors.





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